4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrimidine moiety, and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Derivative Synthesis: The pyrimidine moiety is synthesized separately, often starting from a suitable precursor such as 2-aminopyrimidine.
Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled through a series of reactions involving intermediates such as halides or esters.
Formation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring through a cyclization reaction, often using reagents like acetic acid or other catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidized Derivatives: Products include various hydroxylated or ketone-containing compounds.
Reduced Derivatives: Products include amine derivatives.
Substituted Derivatives: Products include compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Medicine
Drug Development: Due to its complex structure and potential biological activities, the compound is being explored for the development of new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It is being investigated for its potential use in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to bind with high affinity to these targets, disrupting normal biological processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole ring and chlorophenyl group but lacks the pyrimidine and pyrrole moieties.
2-aminopyrimidine: Contains the pyrimidine moiety but lacks the thiazole and pyrrole rings.
1H-pyrrole-3-ol: Contains the pyrrole ring but lacks the thiazole and pyrimidine moieties.
Uniqueness
The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of three distinct heterocyclic rings (thiazole, pyrimidine, and pyrrole) and the presence of functional groups that allow for diverse chemical reactivity and biological activity
Properties
Molecular Formula |
C19H17ClN6OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17ClN6OS/c20-13-4-2-12(3-5-13)14-11-28-18(25-14)16-15(27)10-26(17(16)21)9-8-24-19-22-6-1-7-23-19/h1-7,11,21,27H,8-10H2,(H,22,23,24) |
InChI Key |
GIJGCWXUZLSHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCNC2=NC=CC=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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